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Introduction
Organostannane chemistry, the study of organometallic compounds containing a tin-carbon

bond, has been a cornerstone of organic synthesis for decades.[1] First discovered by Edward

Frankland in 1849, the field has since burgeoned, particularly with the advent of Grignard

reagents, which facilitate the formation of tin-carbon bonds.[1] Organostannanes, or organotin

compounds, are widely utilized in a vast array of applications, from industrial uses as PVC

stabilizers and biocides to their indispensable role in modern synthetic organic chemistry.[2]

Their stability to air and moisture, coupled with their unique reactivity, makes them powerful

tools in the construction of complex molecules, a critical aspect of drug discovery and

development.[3]

This technical guide provides an in-depth exploration of the core principles of organostannane

chemistry, focusing on their synthesis, key reactions, and practical applications. It is designed

to serve as a comprehensive resource for researchers, scientists, and professionals in the field

of drug development.

Core Concepts in Organostannane Chemistry
Organotin compounds are generally classified based on the number of organic substituents

attached to the tin atom, which can exist in either a +2 or +4 oxidation state, with the latter

being more common and stable. The four main classes of organotin(IV) compounds are
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tetraorganotins (R₄Sn), triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), and

monoorganotin trihalides (RSnX₃), where R is an organic group and X is typically a halide.[1]

The reactivity of organostannanes is largely dictated by the nature of the organic substituents

and the other groups attached to the tin atom. The tin-carbon bond is relatively nonpolar and

stable, yet it is susceptible to cleavage by various electrophiles. This balance of stability and

reactivity is key to their utility in organic synthesis.

Synthesis of Organostannanes
Several methods are employed for the synthesis of organostannanes, with the choice of

method depending on the desired compound and the available starting materials.

Grignard Reaction
A classic and widely used method for forming tin-carbon bonds involves the reaction of a

Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl₄). This method is

particularly useful for the synthesis of symmetrical tetraorganotins.

Experimental Protocol: Synthesis of Tetrabutyltin via Grignard Reaction

Materials: Magnesium turnings, n-butyl bromide, anhydrous diethyl ether, tin(IV) chloride.

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium

turnings to initiate the formation of the Grignard reagent (n-butylmagnesium bromide).

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

Add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise to the Grignard

reagent with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 1-2 hours.
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Cool the reaction mixture and quench by the slow addition of saturated aqueous

ammonium chloride solution.

Separate the organic layer, wash with water and brine, and dry over anhydrous

magnesium sulfate.

Remove the solvent under reduced pressure, and purify the resulting crude tetrabutyltin by

vacuum distillation.

Expected Yield: Typically in the range of 50-90%.[4][5]

Wurtz Reaction
The Wurtz reaction provides an alternative method for the synthesis of symmetrical

tetraorganotins by reacting an alkyl halide with sodium metal in the presence of a tin halide.

However, this method is often associated with lower yields due to side reactions.[6][7]

Kocheshkov Redistribution Reaction
The Kocheshkov redistribution reaction is a crucial method for the preparation of organotin

halides from tetraorganotins. It involves the reaction of a tetraorganotin with a tin tetrahalide in

specific stoichiometric ratios to yield the desired tri-, di-, or mono-organotin halide.[1]

Experimental Protocol: Synthesis of Tributyltin Chloride via Kocheshkov Redistribution

Materials: Tetrabutyltin, tin(IV) chloride.

Procedure:

In a clean, dry reaction vessel, combine tetrabutyltin and tin(IV) chloride in a 3:1 molar

ratio.

Heat the reaction mixture with stirring. The reaction is typically carried out at elevated

temperatures (e.g., 200 °C) for several hours.[3]

Monitor the reaction progress by analyzing aliquots (e.g., by GC or NMR).

Upon completion, purify the resulting tributyltin chloride by vacuum distillation.
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Stoichiometry for Different Products:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃[1]

Key Reactions of Organostannanes
The utility of organostannanes in organic synthesis is highlighted by their participation in a

variety of powerful carbon-carbon bond-forming reactions, most notably the Stille coupling.

The Stille Coupling Reaction
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an

organostannane and an organic halide or pseudohalide (e.g., triflate).[8] This reaction is highly

valued for its broad substrate scope, tolerance of a wide range of functional groups, and

generally mild reaction conditions.[8]

The catalytic cycle of the Stille coupling involves three key steps: oxidative addition,

transmetalation, and reductive elimination.

Stille Coupling Catalytic Cycle

Pd(0)L₂

R¹-Pd(II)L₂-X

Oxidative Addition
(R¹-X)

R¹-Pd(II)L₂(SnR³₃)

Transmetalation
(R²-SnR³₃)

R¹-Pd(II)L₂-R²
Ligand Exchange

X-SnR³₃

Reductive Elimination

R¹-R²

Click to download full resolution via product page

Caption: Catalytic cycle of the Stille cross-coupling reaction.
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Experimental Protocol: Stille Coupling of Iodobenzene with Tributyl(vinyl)stannane

Materials: Iodobenzene, tributyl(vinyl)stannane, tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄], anhydrous toluene.

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add

Pd(PPh₃)₄.

Add anhydrous toluene, followed by iodobenzene and then tributyl(vinyl)stannane.

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

like diethyl ether.

To remove the tin byproducts, stir the solution with a saturated aqueous solution of

potassium fluoride for several hours. This precipitates the tin as insoluble tributyltin

fluoride.

Filter the mixture through a pad of celite, wash the filtrate with water and brine, and dry

over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure and purify the crude product (styrene) by

column chromatography.

Purification of Organostannanes
A significant challenge in organostannane chemistry is the removal of toxic organotin

byproducts from the desired reaction products. Several methods have been developed to

address this issue.

Chromatographic Purification: Standard column chromatography on silica gel can be

effective, but often requires specific conditions. Using silica gel treated with potassium

fluoride or potassium carbonate can facilitate the removal of organotin impurities by

converting them into more polar or insoluble salts.[9]
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Fluoride Treatment: As mentioned in the Stille coupling protocol, treatment with aqueous

potassium fluoride is a common and effective method for precipitating trialkyltin halides as

insoluble fluorides.

Extraction: Liquid-liquid extraction can sometimes be used to separate less polar organotin

compounds from more polar products.

Data Presentation
Physicochemical Properties of Common
Organostannanes

Compound Formula
Molar Mass
( g/mol )

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index

Tetrabutyltin C₁₆H₃₆Sn 347.16
145 / 10

mmHg
1.057 1.473

Tributyltin

chloride
C₁₂H₂₇ClSn 325.51

171-173 / 25

mmHg[10]

[11]

1.2[10][11] 1.492[10][11]

Tributyl(vinyl)

stannane
C₁₄H₃₀Sn 317.10

104-106 / 3.5

mmHg[12]
1.085[12] 1.478[12]

Spectroscopic Data for Tributyl(vinyl)stannane
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Nucleus Chemical Shift (δ, ppm) Coupling Constants (J, Hz)

¹H NMR

α-vinyl H 6.3 - 6.5

β-vinyl H (cis) 5.6 - 5.8

β-vinyl H (trans) 5.2 - 5.4

Butyl CH₂ (α to Sn) 0.8 - 1.0

Butyl CH₂, CH₃ 1.2 - 1.6, 0.9

¹³C NMR

α-vinyl C ~137

β-vinyl C ~130

Butyl C (α to Sn) ~10

Butyl C (β, γ, δ) ~29, ~27, ~14

¹¹⁹Sn NMR -40 to -60
J(¹¹⁹Sn-¹H) ≈ 50-70 Hz,

J(¹¹⁹Sn-¹³C) ≈ 350-450 Hz

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

other experimental conditions.

Toxicity Data for Selected Organotin Compounds
Compound Organism Route Toxicity Value

Tributyltin oxide Rat Dermal LD₅₀: 605 mg/kg[13]

Tributyltin oxide Rat Inhalation
LC₅₀ (4h): 77

mg/m³[13]

Dimethyltin Mud crab zoeae Aqueous LC₅₀: 92,276 nM[14]

Tricyclohexyltin Mud crab zoeae Aqueous LC₅₀: 19.8 nM[14]
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Mandatory Visualizations
Synthesis and Purification Workflow

Synthesis of Organostannane

Purification

Starting Materials
(e.g., R-X, Mg, SnCl₄)

Reaction
(e.g., Grignard)

Workup
(Quenching, Extraction)

Crude Organostannane

Column Chromatography
(e.g., on KF/Silica)

Distillation
(Vacuum)

Pure Organostannane

Classes of Organotin(IV) Compounds

Tetraorganotin R₄Sn Triorganotin Halide R₃SnXKocheshkov
Redistribution

Alkylation
Diorganotin Dihalide R₂SnX₂Kocheshkov

Redistribution

Alkylation
Monoorganotin Trihalide RSnX₃Kocheshkov

Redistribution

Alkylation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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